Golgicide A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

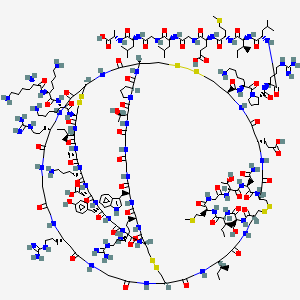

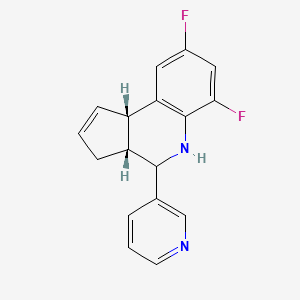

Golgicide A’s molecular structure is complex. Mutagenesis and molecular modeling revealed that Golgicide A binds within an interfacial cleft formed between Arf1 and the GBF1 Sec7 domain .Chemical Reactions Analysis

Golgicide A has been found to inhibit the effect of shiga toxin on protein synthesis . It also causes a decrease in GBF1-mediated Arf1 activation, impairs retrograde toxin transport, and arrests secretion of soluble and membrane-anchored proteins .Physical And Chemical Properties Analysis

Golgicide A has a molecular weight of 284.3 g/mol . It is insoluble in water but can be dissolved in DMSO and ethanol .Applications De Recherche Scientifique

1. Role in Golgi Assembly and Function Golgicide A plays a crucial role in the assembly and function of the Golgi apparatus . It is a potent, highly specific, and reversible inhibitor of the cis-Golgi ArfGEF GBF1 . Inhibition of GBF1 function results in rapid dissociation of COPI vesicle coat from Golgi membranes and subsequent disassembly of the Golgi and trans-Golgi network .

Impact on Protein Secretion

The inhibition of GBF1 by Golgicide A arrests the secretion of soluble and membrane-associated proteins at the endoplasmic reticulum–Golgi intermediate compartment .

Effect on Endocytosis and Recycling

Endocytosis and recycling of transferrin are unaffected by GBF1 inhibition, indicating that Golgicide A does not interfere with these processes .

Influence on Toxin Transport

Golgicide A affects the transport of toxins within cells. For instance, internalized shiga toxin is arrested within the endocytic compartment and is unable to reach the dispersed trans-Golgi network when GBF1 is inhibited .

Tool for Studying Golgi Dynamics

Golgicide A is a unique and powerful tool for further elucidating the mechanisms underlying assembly and transport within the Golgi . It is comparable to the use of dynasore for studying the dynamics of dynamin-mediated clathrin coat formation .

Inhibitor of Shiga Toxin Cytotoxicity

Golgicide A is an effective inhibitor of shiga toxin cytotoxicity . It has been identified as a compound that potently and effectively protects cells from the effects of bacterial toxins .

Mécanisme D'action

Target of Action

Golgicide A is a potent, highly specific, and reversible inhibitor of the cis-Golgi ArfGEF GBF1 . GBF1 (Golgi BFA resistance factor 1) is a guanine nucleotide exchange factor (ArfGEF) that activates ADP ribosylation factor 1 (Arf1), a small guanosine triphosphatase (GTPase) that plays a critical role in regulating secretory traffic and membrane transport within the Golgi of eukaryotic cells .

Mode of Action

Golgicide A inhibits the function of GBF1, which results in rapid dissociation of COPI vesicle coat from Golgi membranes and subsequent disassembly of the Golgi and trans-Golgi network . This inhibition of GBF1 function is highly specific and reversible .

Biochemical Pathways

The inhibition of GBF1 by Golgicide A affects the Arf1 activity cycle. Arf1, when activated by GBF1, recruits adaptor and vesicle coat proteins to initiate the formation and release of transport vesicles . More specifically, Arf1 recruits the heptameric coatomer complex at the cis-Golgi face, resulting in assembly of COPI coated vesicles . Therefore, the inhibition of GBF1 by Golgicide A disrupts this process, affecting both anterograde and retrograde traffic within the Golgi .

Pharmacokinetics

It is known that golgicide a is a potent inhibitor that decreases arf1 activation in vivo .

Result of Action

The inhibition of GBF1 by Golgicide A results in the arrest of secretion of soluble and membrane-associated proteins at the endoplasmic reticulum-Golgi intermediate compartment . Endocytosis and recycling of transferrin are unaffected by GBF1 inhibition . Internalized shiga toxin is arrested within the endocytic compartment and is unable to reach the dispersed trans-golgi network .

Action Environment

It is known that golgicide a is a potent, highly specific, and reversible inhibitor, suggesting that its action may be robust to a variety of cellular environments .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3aR,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZHEQOUHLZCOX-FTLRAWMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]2[C@@H]1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893485 |

Source

|

| Record name | Golgicide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1139889-93-2 |

Source

|

| Record name | Golgicide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)

![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)